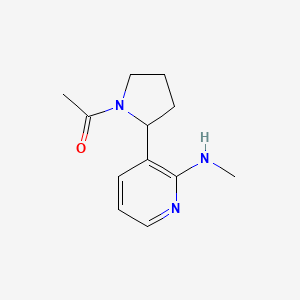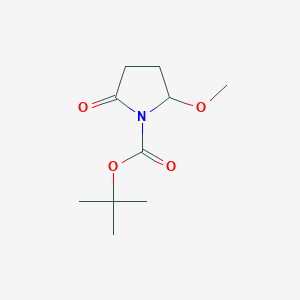
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring substituted with an acetyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine and acetylating agentsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or deacetylated compounds .
Aplicaciones Científicas De Investigación
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
Chromium nicotinate: A compound used to treat chromium deficiencies and associated symptoms.
Nicotine: A stimulant drug that acts on nicotinic acetylcholine receptors .
Uniqueness
Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with an acetylated piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
NGKDXFQTBCWMMX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)









